3-Chloro-4-methylphenylhydrazine hydrochloride

描述

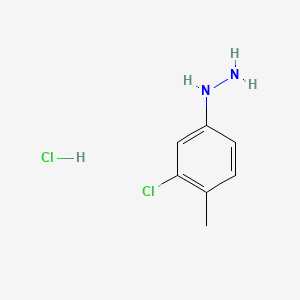

3-Chloro-4-methylphenylhydrazine hydrochloride (CAS 54812-56-5) is a substituted phenylhydrazine derivative with the molecular formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07–193.08 g/mol . Its structure includes a chlorine atom at the 3-position and a methyl group at the 4-position of the benzene ring, which significantly influences its chemical reactivity and physical properties. The compound exhibits a melting point of ~233°C (decomposition) and is widely utilized as a key intermediate in pharmaceutical synthesis, notably in the production of pregabalin, a medication for neuropathic pain and epilepsy .

属性

IUPAC Name |

(3-chloro-4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDFVQJOXLGGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54812-56-5 | |

| Record name | Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54812-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70203309 | |

| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-90-4, 54812-56-5 | |

| Record name | Hydrazine, (3-chloro-4-methylphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054812565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-4-methylphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of p-Nitrotoluene

- Starting material: p-Nitrotoluene (PNT)

- Reagents: Chlorine gas (Cl₂)

- Conditions: Chlorination is carried out in a chlorine kettle at 70–80 °C with stirring for about 10 minutes.

- Outcome: Formation of 2-chloro-4-nitrotoluene with high yield (~98%).

Reduction of 2-chloro-4-nitrotoluene

- Methods:

- Chemical reduction using iron powder or sodium sulfide (traditional but with low yield and environmental issues).

- Catalytic hydrogenation using metal catalysts under hydrogen atmosphere (preferred for better yield and environmental profile).

- Conditions: Reduction typically occurs in a reduction tower with catalyst at controlled hydrogen feed (0.038–0.044 weight parts relative to substrate).

- Outcome: 3-chloro-4-methylaniline with purity >98.5%.

Process Flow Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |

|---|---|---|---|---|

| Chlorination | PNT + Cl₂, stirring | 70–80 | 10 min | 2-chloro-4-nitrotoluene, ~98% yield |

| Washing | Water washing | Ambient | - | Removes impurities |

| Refining | Distillation/refining | - | - | Purifies intermediate |

| Reduction | H₂ + catalyst | 50–70 | 1.5–2 h | 3-chloro-4-methylaniline, >98.5% purity |

| Re-refining | Distillation | - | - | Final purification |

This method economizes raw materials and reduces energy consumption compared to older chemical reduction methods.

Synthesis of 3-Chloro-4-methylphenylhydrazine Hydrochloride

The hydrazine hydrochloride derivative is prepared from 3-chloro-4-methylaniline via diazotization followed by reduction and acidification.

Diazotization

- Starting material: 3-chloro-4-methylaniline

- Reagents: Sodium nitrite (NaNO₂) in aqueous solution, hydrochloric acid (HCl)

- Conditions: Low temperature (5–10 °C) under acidic conditions to form the diazonium salt.

- Notes: The reaction is carefully controlled to maintain pH 1–2 and prevent side reactions.

Reduction of Diazonium Salt

- Reducing agents: Ammonium sulfite aqueous solution is preferred over sodium sulfite solid to avoid caking and improve operational ease.

- Conditions: Room temperature addition of ammonium sulfite, then heating to 50–60 °C for 3–4 hours.

- Outcome: Conversion of diazonium salt to hydrazine derivative in solution.

Acidification and Crystallization

- Reagents: 20% hydrochloric acid solution added dropwise at 50–70 °C.

- Process: Acidification induces crystallization of the hydrazine hydrochloride salt.

- Post-processing: Cooling to ~15 °C, filtration, washing, and drying at 80 °C to obtain the final product.

- Product quality: Purity typically >99%, with good crystallinity and flow properties.

Process Flow Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes/Outcome |

|---|---|---|---|---|

| Diazotization | 3-chloro-4-methylaniline + NaNO₂ + HCl | 5–10 | 1 hour | Formation of diazonium salt |

| Reduction | Ammonium sulfite aqueous solution | 50–60 | 3–4 hours | Conversion to hydrazine derivative |

| Acidification | 20% HCl solution | 50–70 | 1–2 hours | Crystallization of hydrazine hydrochloride |

| Filtration & Drying | Washing and drying | Ambient to 80 | - | Final product, purity >99% |

This method improves product quality and yield while simplifying operations and reducing side reactions.

Additional Notes on Preparation

- The use of ammonium sulfite as a reducing agent in the diazonium salt reduction step is advantageous due to better solubility of by-products and easier handling compared to sodium sulfite solids.

- Maintaining strict temperature control during diazotization and acidification steps is critical to avoid decomposition or side reactions.

- The hydrazine hydrochloride salt obtained is typically a fine crystalline powder with good flowability, facilitating downstream processing.

Summary Table of Preparation Methods

| Stage | Key Reagents/Conditions | Temperature (°C) | Time | Yield/Purity/Notes |

|---|---|---|---|---|

| Chlorination of PNT | Cl₂, stirring | 70–80 | 10 min | 2-chloro-4-nitrotoluene, ~98% yield |

| Reduction to Aniline | H₂ + catalyst or chemical reductants | 50–70 | 1.5–2 h | 3-chloro-4-methylaniline, >98.5% purity |

| Diazotization | NaNO₂ + HCl, acidic medium | 5–10 | 1 hour | Formation of diazonium salt |

| Reduction of Diazonium Salt | Ammonium sulfite aqueous solution | 50–60 | 3–4 hours | Hydrazine intermediate formation |

| Acidification & Crystallization | 20% HCl solution | 50–70 | 1–2 hours | Crystallization of hydrazine hydrochloride |

| Filtration & Drying | Washing, drying | Ambient to 80 | - | Final product purity >99%, good crystallinity |

Research Findings and Industrial Relevance

- The catalytic hydrogenation method for reduction of chloronitrotoluene to chloromethylaniline is favored industrially due to higher yields and environmental benefits compared to traditional chemical reductions.

- The diazotization-reduction-acidification sequence using ammonium sulfite and controlled acid addition improves product quality and operational safety.

- These methods are scalable and have been implemented in industrial settings for the production of intermediates used in agrochemicals and dyes.

化学反应分析

Types of Reactions

3-Chloro-4-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

Azo Compounds: Formed through oxidation.

Amines: Resulting from reduction.

Substituted Derivatives: Produced via nucleophilic substitution.

科学研究应用

Medicinal Chemistry Applications

3-Chloro-4-methylphenylhydrazine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. It is notably used in the synthesis of various biologically active compounds:

- Piperidine Derivatives : It serves as a reactant in the preparation of piperidine derivatives, which have been identified as prolylcarboxypeptidase inhibitors. These inhibitors are significant in managing conditions such as hypertension and heart failure .

- Cyclooxygenase-2 Inhibitors : The compound is also utilized in synthesizing phenylpyrazoles that act as selective cyclooxygenase-2 inhibitors, which are important in anti-inflammatory therapies .

Organic Synthesis

The compound is employed in various synthetic pathways:

- Mechanochemical Reactions : Recent studies have reported its use in mechanochemical Fischer indolisation processes, allowing for eco-friendly synthesis of indoles and indolines . This method enhances reaction efficiency while minimizing environmental impact.

- Hydrazone Formation : It can be used to form hydrazones, which are crucial intermediates in organic synthesis. The hydrazone derivatives can further undergo transformations to yield diverse chemical entities .

Agricultural Applications

This compound has been explored for its potential use in agriculture:

- Pest Control : The compound has shown effectiveness as a slow-acting agent to control bird pests, particularly starlings. By mixing it with feed, it can selectively target these pests without affecting other wildlife .

Case Study 1: Synthesis of Prolylcarboxypeptidase Inhibitors

A study demonstrated the synthesis of novel prolylcarboxypeptidase inhibitors using this compound as a key starting material. The resulting compounds exhibited significant biological activity, making them potential candidates for further development in hypertension treatment .

Case Study 2: Eco-Friendly Indole Synthesis

Research highlighted the use of this compound in a mechanochemical process for synthesizing indoles. The study emphasized the efficiency and reduced environmental footprint of this method compared to traditional synthesis routes .

作用机制

The mechanism of action of 3-Chloro-4-methylphenylhydrazine hydrochloride involves its interaction with biological molecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydrazine group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, disrupting their normal function.

相似化合物的比较

Structural and Electronic Differences

- Substituent Effects: Electron-withdrawing groups (Cl, F, CN) increase electrophilicity, enhancing reactivity in nucleophilic substitution or condensation reactions. For example, 3-Chloro-4-fluorophenylhydrazine HCl (Cl and F) may exhibit higher reactivity than 3-Methoxyphenylhydrazine HCl (electron-donating OCH₃) .

Melting Points and Stability

- The highest decomposition temperature (~233°C) is observed in 3-Chloro-4-methylphenylhydrazine HCl, likely due to its crystalline stability from the methyl group .

- 3-Chloro-4-fluorophenylhydrazine HCl decomposes at 211–212°C, suggesting weaker intermolecular forces compared to the methyl-substituted analog .

Research Findings and Industrial Relevance

Reactivity in Condensation Reactions

- 3-Chloro-4-methylphenylhydrazine HCl reacts with aldehydes to form hydrazones, which are precursors to heterocyclic compounds like pyrazoles and quinolines .

- 4-Fluorophenylhydrazine HCl (CAS 823-85-8) is preferred in fluorinated drug synthesis due to its enhanced metabolic stability .

生物活性

3-Chloro-4-methylphenylhydrazine hydrochloride (CAS Number: 51304-65-5) is an aryl hydrazine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly pyrazoles, which are known for their diverse pharmacological properties.

- Molecular Formula : C7H10ClN2

- Molecular Weight : 156.61 g/mol

- CAS Number : 51304-65-5

- Synonyms : 3-chloro-p-tolylhydrazine hydrochloride, 3-chloro-4-methylphenyl hydrazine hydrochloride

Synthesis and Reactivity

This compound is synthesized through the reaction of 3-chloro-4-methylaniline with hydrazine in the presence of hydrochloric acid. This compound exhibits significant reactivity due to the presence of the hydrazine functional group, allowing it to participate in various chemical reactions, including:

- Formation of Hydrazones : It readily reacts with aldehydes and ketones to form hydrazones, which can be further transformed into heterocycles.

- Cycloaddition Reactions : Acts as a 1,3-dipole in cycloaddition reactions, leading to the formation of five-membered heterocycles.

These reactions highlight its utility as a building block for synthesizing bioactive compounds.

Antimicrobial and Antitumor Properties

Research indicates that derivatives synthesized from 3-chloro-4-methylphenylhydrazine demonstrate promising antimicrobial , antifungal , and antitumor activities. For instance:

- Antimicrobial Activity : Pyrazoline derivatives derived from this hydrazine have shown effectiveness against various bacterial strains.

- Antitumor Activity : Certain derivatives have been evaluated for their potential to inhibit tumor growth in animal models, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study conducted on synthesized pyrazoline derivatives revealed that compounds derived from 3-chloro-4-methylphenylhydrazine exhibited IC50 values indicating significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

-

Antimicrobial Studies :

- In vitro testing demonstrated that certain derivatives displayed minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents.

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Hydrazines are known to pose risks of carcinogenicity and acute toxicity, particularly affecting the liver and kidneys. The National Institute for Occupational Safety and Health (NIOSH) has recommended standards to mitigate exposure risks due to these properties .

Summary Table of Biological Activities

常见问题

Q. What are the critical physicochemical properties of 3-Chloro-4-methylphenylhydrazine hydrochloride, and how do they influence experimental design?

Answer: Key properties include:

- Molecular weight : ~197.04 g/mol (adjusted from a structurally similar compound in ).

- Melting point : ~211–212°C (decomposition), consistent with phenylhydrazine hydrochloride derivatives.

- Solubility : Likely soluble in polar aprotic solvents (e.g., methanol, DMF), inferred from hydrazine hydrochloride analogs.

Methodological Note : Prior to synthesis, conduct thermogravimetric analysis (TGA) to confirm decomposition temperature and differential scanning calorimetry (DSC) to verify melting behavior. Use polar solvents for reactions requiring dissolution.

Q. What synthetic routes are recommended for preparing this compound?

Answer: A validated approach involves:

Condensation : React 3-chloro-4-methylaniline with sodium nitrite in acidic conditions (HCl) to form the diazonium salt.

Reduction : Treat the diazonium salt with stannous chloride (SnCl₂) to yield the hydrazine intermediate.

Hydrochloride Formation : Precipitate the product by adding concentrated HCl.

Optimization Tip : Monitor reaction pH (maintain <2) to avoid side products. Purify via recrystallization from methanol/water (1:1).

Q. How can researchers ensure purity and stability of this compound during storage?

Answer:

- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm ≥98% purity.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation.

Safety Note : Avoid exposure to moisture and light, which accelerate decomposition.

Advanced Research Questions

Q. How can structural contradictions in NMR data for hydrazine derivatives be resolved?

Answer: Common issues include:

- Tautomerism : Hydrazine groups exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. Use deuterated DMSO for stabilization and 2D NMR (COSY, HSQC) to assign signals.

- Crystallographic Validation : Perform single-crystal X-ray diffraction to resolve ambiguity. For example, hydrogen bonding patterns in hydrazine derivatives (e.g., N–H⋯Cl interactions) stabilize specific tautomers.

Case Study : In , acyl hydrazides were analyzed via DFT calculations to predict hydrogen bonding networks, which correlated with experimental XRD data.

Q. What strategies mitigate toxicity risks during in vitro assays involving this compound?

Answer:

- In Vitro Handling : Use fume hoods with HEPA filters and wear nitrile gloves. Prepare stock solutions in DMSO (≤10 mM) to minimize aerosol formation.

- Metabolite Screening : Assess hepatic metabolism using microsomal assays (e.g., human liver microsomes) to identify toxic intermediates (e.g., chlorinated byproducts).

Regulatory Insight : Follow OSHA guidelines (e.g., 29 CFR 1910.1020) for exposure monitoring and medical surveillance.

Q. How can computational methods predict the reactivity of this compound in drug discovery?

Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to evaluate electrophilicity at the hydrazine group.

- Docking Studies : Screen against target enzymes (e.g., monoamine oxidases) using AutoDock Vina. The chloro-methyl substituent enhances hydrophobic interactions in active sites.

Example : demonstrated the use of DFT to analyze thiadiazine derivatives, highlighting the role of substituents in modulating binding affinity.

Q. What analytical techniques are critical for resolving conflicting data in stability studies?

Answer:

- For Degradation Products : Use LC-MS/MS with electrospray ionization (ESI) to identify chlorinated fragments (e.g., m/z 141 [C₇H₆Cl]+).

- Kinetic Analysis : Conduct accelerated stability testing (40°C/75% RH for 6 months) and model degradation using Arrhenius plots.

Case Study : In , chlorpromazine hydrochloride’s stability was assessed via LC-MS, identifying N-oxide as a major degradant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。